methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiophen-2-ylmethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with thiophen-2-ylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-nitrobenzoate: Another fluorinated compound with different functional groups and applications.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A pyrazole derivative with a different substitution pattern.
Uniqueness
Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations and biological activities. Its structure allows for targeted modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C19H18FN3O3S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H18FN3O3S/c1-12(21-11-15-4-3-9-27-15)18-16(10-17(24)26-2)22-23(19(18)25)14-7-5-13(20)6-8-14/h3-9,22H,10-11H2,1-2H3 |
InChI Key |
MOGZKHUWCOFELN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CS1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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